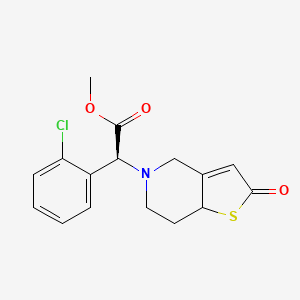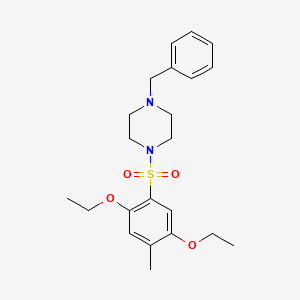
clopidogrel thiolactone
Overview
Description
Clopidogrel thiolactone is an intermediate metabolite in the bioactivation pathway of clopidogrel, a widely used antiplatelet agent. Clopidogrel is a prodrug that requires metabolic activation to exert its therapeutic effects. The thiolactone form is a crucial intermediate in this process, leading to the formation of the active thiol metabolite that inhibits platelet aggregation .
Scientific Research Applications
Clopidogrel thiolactone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of active thiol metabolites.
Biology: Studied for its role in the metabolic activation of clopidogrel and its interactions with enzymes such as cytochrome P450 and paraoxonase-1.
Medicine: Investigated for its therapeutic potential in preventing atherothrombotic events by inhibiting platelet aggregation.
Industry: Employed in the production of antiplatelet agents and related pharmaceuticals.
Mechanism of Action
Future Directions
While clopidogrel has been widely used in clinical settings, its use has been associated with certain disadvantages such as “clopidogrel resistance” where some patients show low response, no response, or resistance to treatment for cardiovascular diseases . Therefore, future research may focus on overcoming these challenges and improving the efficacy of clopidogrel and its metabolites .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of clopidogrel thiolactone involves a two-step enzymatic conversion. The first step is a cytochrome P450 (CYP)-dependent oxidation of clopidogrel to form the 2-oxo-clopidogrel thiolactone. This is followed by a second CYP-dependent oxidative opening of the thiolactone ring to produce the active thiol metabolite .
Industrial Production Methods: Industrial production of this compound typically involves the use of biocatalytic processes. Fungal peroxygenases have been employed to mimic P450 reactions in vitro, requiring only hydroperoxide as an oxidant. This method has been optimized to achieve high yields and purity of the thiolactone intermediate .
Chemical Reactions Analysis
Types of Reactions: Clopidogrel thiolactone undergoes several types of chemical reactions, including:
Oxidation: The thiolactone is oxidized by cytochrome P450 enzymes to form the active thiol metabolite.
Reduction: The thiolactone can be reduced to its corresponding thiol form under specific conditions.
Substitution: The thiolactone ring can be opened through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 enzymes, hydroperoxide.
Reduction: Reducing agents such as ascorbic acid, TCEP, or DTT.
Substitution: Nucleophiles such as thiols or amines.
Major Products Formed: The major product formed from the oxidation of this compound is the active thiol metabolite, which is responsible for the antiplatelet effects of clopidogrel .
Comparison with Similar Compounds
Prasugrel Thiolactone: Like clopidogrel, prasugrel is an antiplatelet prodrug that is converted to its active metabolite through a thiolactone intermediate.
Ticlopidine Thiolactone: Another antiplatelet agent that undergoes similar metabolic activation to form its active thiol metabolite.
Uniqueness: Clopidogrel thiolactone is unique in its metabolic pathway, involving specific cytochrome P450 enzymes for its activation. This pathway results in the formation of distinct thiol isomers, which have varying degrees of activity towards the P2Y12 receptor .
Properties
IUPAC Name |
methyl (2S)-2-(2-chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S/c1-21-16(20)15(11-4-2-3-5-12(11)17)18-7-6-13-10(9-18)8-14(19)22-13/h2-5,8,13,15H,6-7,9H2,1H3/t13?,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSAZVIMJUOBNB-WUJWULDRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N2CCC3C(=CC(=O)S3)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC3C(=CC(=O)S3)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718734 | |
| Record name | Methyl (2S)-(2-chlorophenyl)(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1147350-75-1 | |
| Record name | 2-Oxo-clopidogrel | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1147350751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl (2S)-(2-chlorophenyl)(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-OXO-CLOPIDOGREL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0IX303KU54 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-ethyl-1-[(4-fluoro-3-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B604876.png)
![1-[(4-chloro-3-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B604877.png)
![1-[(4-chloro-3-methoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B604878.png)
![1-[(4-tert-butylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B604879.png)




![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B604888.png)
![N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B604889.png)
![2-(5-{[4-(methylsulfanyl)benzyl]amino}-1H-tetrazol-1-yl)ethanol](/img/structure/B604892.png)
![N~1~-[(4-bromothiophen-2-yl)methyl]-1H-tetrazole-1,5-diamine](/img/structure/B604895.png)
![1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B604897.png)

